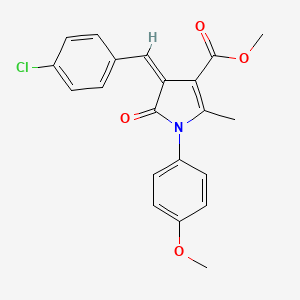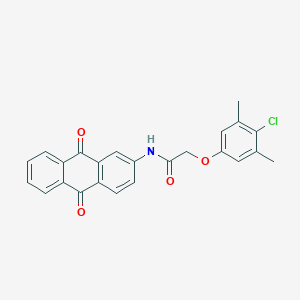![molecular formula C23H24N4O7S2 B11639488 4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde](/img/structure/B11639488.png)
4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-[(9-氧代-9H-芴-2,7-二基)二磺酰基]二哌嗪-1-甲醛是一种复杂的化合物,其结构独特,包含芴核心、二磺酰基和哌嗪环
准备方法
合成路线和反应条件
4,4'-[(9-氧代-9H-芴-2,7-二基)二磺酰基]二哌嗪-1-甲醛的合成通常涉及多个步骤,从芴核心的制备开始。 芴核心可以通过2,7-二溴芴与硼酸频哪醇酯的反应合成 。 然后通过磺化反应引入二磺酰基,并通过亲核取代反应添加哌嗪环。
工业生产方法
该化合物的工业生产可能涉及在受控条件下进行大规模磺化和亲核取代反应,以确保高产率和纯度。 自动反应器和连续流系统的使用可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4,4'-[(9-氧代-9H-芴-2,7-二基)二磺酰基]二哌嗪-1-甲醛会经历各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能会改变其反应性和性质。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种亲核试剂和亲电试剂用于取代反应。 反应条件通常包括受控温度、二氯甲烷等溶剂以及催化剂以促进反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生砜衍生物,而取代反应可以引入各种官能团,从而增强化合物的多功能性。
科学研究应用
4,4'-[(9-氧代-9H-芴-2,7-二基)二磺酰基]二哌嗪-1-甲醛在科学研究中有几种应用:
化学: 用作合成更复杂分子和材料的构件。
医学: 正在研究其潜在的治疗特性,包括抗癌和抗菌活性。
工业: 用于开发有机电子器件,例如有机发光二极管 (OLED) 和有机光伏 (OPV)。
作用机制
4,4'-[(9-氧代-9H-芴-2,7-二基)二磺酰基]二哌嗪-1-甲醛的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物的独特结构使其能够与某些酶或受体结合,从而可能抑制其活性或改变其功能。 这可能导致各种生物学效应,例如抑制癌细胞增殖或破坏微生物细胞膜。
相似化合物的比较
类似化合物
- 4,4'-[(9-氧代-9H-芴-2,7-二基)双(氧基)]双(N,N-二乙基-N-甲基-1-丁铵)
- 4,4'-[(9,9-二辛基-9H-芴-2,7-二基)双(N,N-二苯基苯胺)
- 2,2'-(9,9-二辛基-9H-芴-2,7-二基)双(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷)
独特性
4,4'-[(9-氧代-9H-芴-2,7-二基)二磺酰基]二哌嗪-1-甲醛由于其芴核心、二磺酰基和哌嗪环的组合而具有独特性。 这种结构赋予其独特的化学和物理性质,使其适用于类似化合物可能无法实现的广泛应用。
属性
分子式 |
C23H24N4O7S2 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
4-[7-(4-formylpiperazin-1-yl)sulfonyl-9-oxofluoren-2-yl]sulfonylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C23H24N4O7S2/c28-15-24-5-9-26(10-6-24)35(31,32)17-1-3-19-20-4-2-18(14-22(20)23(30)21(19)13-17)36(33,34)27-11-7-25(16-29)8-12-27/h1-4,13-16H,5-12H2 |
InChI 键 |
FTXHFERMTIVKFU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639409.png)
![5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639411.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639417.png)
![2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11639424.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11639431.png)
![2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B11639438.png)
![4-[(4-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11639445.png)

![2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11639472.png)
![Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639475.png)
![3-(5-bromo-2-thienyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639477.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
